molecular formula C19H17NO5 B165157 Gusanlung A CAS No. 139220-06-7

Gusanlung A

Cat. No. B165157
M. Wt: 339.3 g/mol
InChI Key: XUOSVBINVLAZQP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gusanlung A is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Alkaloid Identification and Structural Elucidation

Gusanlung A, identified as a type of alkaloid, was first isolated from the Chinese medicinal plant Acangelisia gusanlung. It was characterized along with other isoquinoline alkaloids, including berberine and jatrorrhizine, through spectroscopic analysis methods (J. Zhang & Z. Chen, 1991). Further studies on Acangelisia gusanlung revealed additional isoquinoline alkaloids, such as gusanlung C and D, whose structures were also determined by spectroscopic techniques (Jin-sheng Zhang, L. Men-Olivier, & G. Massiot, 1995).

Cytotoxic Activity

Gusanlung E, a protoberberine alkaloid from Arcangelisia gusanlung, showed weak cytotoxic activity against the SGC 7901 cell line, indicating potential therapeutic applications in cancer research (Ling-ling Yu et al., 2014).

Inhibition of Tyrosinase Activity

Gusanlungionosides A-D, derived from Arcangelisia gusanlung, exhibited strong inhibitory effects on mushroom tyrosinase activity and melanogenesis in cells, suggesting potential use in treatments for conditions like hyperpigmentation (Ling-ling Yu et al., 2011).

Synthesis and Structural Revision

Studies on the synthesis of Gusanlung A and D revealed discrepancies between the spectra of natural and synthetic compounds, leading to questions about the correctness of the structures previously assigned to these compounds (S. Nimgirawath et al., 2009).

Chloroplast Genome Analysis

The complete chloroplast genome of Arcangelisia gusanlung was sequenced to provide insights into the speciation mechanism of the Arcangelisia genus (Guihua Wen et al., 2021).

Novel Protoberberine Alkaloids

13-Hydroxyl gusanlung A, a novel protoberberine alkaloid, was isolated from Gendarussa vulgaris Nees, expanding the understanding of the chemical diversity of protoberberine alkaloids (Shen-Teh Lu & Guolin Zhang, 2008).

properties

CAS RN

139220-06-7

Product Name

Gusanlung A

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(1S)-16-hydroxy-17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one

InChI

InChI=1S/C19H17NO5/c1-23-14-3-2-11-6-13-12-8-16-15(24-9-25-16)7-10(12)4-5-20(13)19(22)17(11)18(14)21/h2-3,7-8,13,21H,4-6,9H2,1H3/t13-/m0/s1

InChI Key

XUOSVBINVLAZQP-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O

SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O

synonyms

gusanlung A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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